N,N-Dimethylformamide dipropyl acetal
Overview
Description
N,N-Dimethylformamide dipropyl acetal is an organic compound with the molecular formula C₉H₂₁NO₂ and a molecular weight of 175.27 g/mol . It is also known by other names such as N,N-Dimethylformamide di-n-propyl acetal and 1,1-dipropoxytrimethylamine . This compound is primarily used as a derivatizing reagent in various chemical analyses .
Scientific Research Applications
N,N-Dimethylformamide dipropyl acetal has a wide range of applications in scientific research:
Biology: It can be used to modify biological molecules for analytical purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Safety and Hazards
“N,N-Dimethylformamide dipropyl acetal” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child . It should be stored under inert gas and in a well-ventilated place .
Mechanism of Action
Target of Action
It is known to be used as a derivatizing agent in gas chromatography . Derivatizing agents react with specific functional groups in a compound to form derivatives that can be more easily detected or that are more stable than the original compound .
Mode of Action
N,N-Dimethylformamide Dipropyl Acetal interacts with its targets by reacting with specific functional groups in the compound of interest. This reaction forms a derivative that can be more easily detected or that is more stable . The exact nature of these interactions and the resulting changes would depend on the specific compound being derivatized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound being derivatized. In general, the use of this compound as a derivatizing agent can facilitate the detection and analysis of the compound of interest in gas chromatography experiments .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis . Therefore, it is typically stored in a flammables area . The specific experimental conditions, including the temperature and the nature of the compound being derivatized, can also influence its action and efficacy.
Preparation Methods
N,N-Dimethylformamide dipropyl acetal can be synthesized through the reaction of N,N-Dimethylformamide with propyl alcohol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the acetal. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
N,N-Dimethylformamide dipropyl acetal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
N,N-Dimethylformamide dipropyl acetal can be compared with other similar compounds such as:
N,N-Dimethylformamide dimethyl acetal: Used as an intermediate in the formation of pyridine derivatives and for the derivatization of primary sulfonamides.
N,N-Dimethylformamide dineopentyl acetal: Helps in the lactonization of ω-hydroxyacids and can be used to convert primary alcohols to alkylating agents.
The uniqueness of this compound lies in its specific application as a derivatizing reagent in gas chromatography, which makes it particularly valuable for analytical purposes .
Properties
IUPAC Name |
N,N-dimethyl-1,1-dipropoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-5-7-11-9(10(3)4)12-8-6-2/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGQFIDCADTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(N(C)C)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208787 | |
Record name | 1,1-Dipropoxytrimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-65-1 | |
Record name | N,N-Dimethyl-1,1-dipropoxymethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6006-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dipropoxytrimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dipropoxytrimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dipropoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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